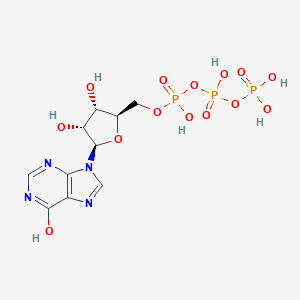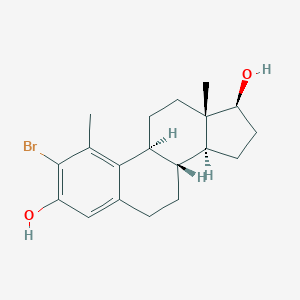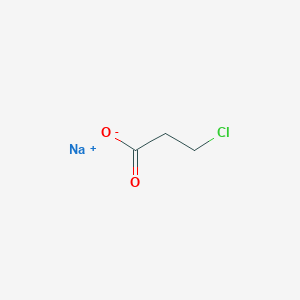
1,3-Dimethoxypropan-2-one
Descripción general
Descripción
1,3-Dimethoxypropan-2-one is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss 1,3-Dimethoxypropan-2-one, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties. These papers can help infer the characteristics of 1,3-Dimethoxypropan-2-one by analogy and through the understanding of related compounds.
Synthesis Analysis
The synthesis of compounds related to 1,3-Dimethoxypropan-2-one involves various chemical reactions and methodologies. For instance, the synthesis of a sex pheromone component for the German cockroach involves base-induced ring opening of cyclopropanols . Asymmetric synthesis of amino-3,3-dimethoxypropanoic acid is achieved through the quenching of a chiral glycine titanium enolate . Additionally, the synthesis of 2,2-diphenyl-1,3-dimethoxypropane is performed using a sequence of reactions including Darzens condensation and etherification, with a focus on optimizing reaction conditions for improved yield and purity . These methods provide a foundation for understanding how 1,3-Dimethoxypropan-2-one might be synthesized through similar organic reactions.
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to 1,3-Dimethoxypropan-2-one have been studied using techniques such as electron diffraction and vibrational spectroscopy. For example, the molecular structure of 1,2-dimethoxycyclobutene-3,4-dione has been investigated, revealing the existence of two forms with different symmetries and providing detailed bond distances and angles . Similarly, the molecular conformation of 2,2-dimethoxypropane has been examined across different phases, showing consistency in its configuration . These studies suggest that 1,3-Dimethoxypropan-2-one may also exhibit specific conformational characteristics that can be elucidated through similar analytical methods.
Chemical Reactions Analysis
The reactivity of compounds structurally related to 1,3-Dimethoxypropan-2-one has been explored in various contexts. For instance, the chemoselective reactions of allylsilanes with 1,1-dimethoxypropan-2-one demonstrate how the choice of Lewis acid can dramatically change the outcome of the reaction . Additionally, the metastable decompositions of gem-dimethoxyalkanes upon electron impact provide insights into the fragmentation patterns and stability of these compounds . These findings can be used to predict the chemical behavior of 1,3-Dimethoxypropan-2-one in the presence of different reagents and under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 1,3-Dimethoxypropan-2-one can be inferred from the properties of similar molecules. For example, the vibrational spectra of 2,2-dimethoxypropane provide information about its molecular conformation in different phases . The synthesis and characterization of (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol, which includes an allyl group and methoxy substituents, offer data on the compound's yield and purity under specific reaction conditions . These studies contribute to a broader understanding of how substituents and molecular structure can affect the physical and chemical properties of molecules like 1,3-Dimethoxypropan-2-one.
Aplicaciones Científicas De Investigación
Conformational Analysis : 1,3-Dimethoxypropan-2-one's conformation in the gas phase and in solution has been studied, providing insights into its structural behavior. Vicinal coupling constants were analyzed to understand the conformational energy parameters of the molecule, which varied with the polarity of the medium (Abe, Ichimura, Shinohara, & Furuya, 1995).
Biological Sample Dehydration : This compound has been used for the rapid chemical dehydration of biological tissues for electron microscopy, maintaining the ultrastructural integrity of various biological samples. This method offers simplicity and speed compared to traditional techniques (Muller & Jacks, 1975).
Organic Synthesis Applications : In organic chemistry, 1,3-Dimethoxypropan-2-one is involved in reactions like the eco-friendly synthesis of dioxolanes, dithiolanes, and oxathiolanes under solvent-free conditions using microwave irradiation (Pério, Dozias, & Hamelin, 1998).
Chemoselective Reactions : It also plays a role in chemoselective reactions of allylsilanes, with its reactivity being influenced by the type of Lewis acid used (Ojima & Kumagai, 1978).
Vibrational Spectra Analysis : The vibrational spectra of 1,3-Dimethoxypropan-2-one have been studied in various phases to understand its molecular conformation, indicating the molecule's stability across different states (Kumar & Verma, 1974).
Polymerization Catalysts : It has been used in the preparation of electron donor compounds for polypropylene catalysts, influencing the performance and efficiency of these catalyst systems (Lee & Jo, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1,3-dimethoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-3-5(6)4-8-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHDRLVQJXQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363551 | |
| Record name | 1,3-Dimethoxyacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxypropan-2-one | |
CAS RN |
18664-32-9 | |
| Record name | 1,3-Dimethoxyacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethoxyacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)






![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid](/img/structure/B92371.png)



